1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone
Description
1-[2-(1H-Benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone is a heterocyclic compound combining a benzimidazole core, a pyrrolidine ring, and a phenylethanone moiety. The phenylethanone moiety enhances hydrophobicity, which may influence pharmacokinetic properties. This compound is structurally distinct due to the direct linkage of the pyrrolidine ring to the benzimidazole, a feature that differentiates it from simpler benzimidazole derivatives .
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C19H19N3O/c23-18(13-14-7-2-1-3-8-14)22-12-6-11-17(22)19-20-15-9-4-5-10-16(15)21-19/h1-5,7-10,17H,6,11-13H2,(H,20,21) |
InChI Key |
QHHNVVWRAICPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Benzimidazole-Pyrrolidine Intermediate
Step 1: Synthesis of 2-(1H-Benzimidazol-2-yl)pyrrolidine
Reacting o-phenylenediamine with γ-keto acids under dehydrating conditions yields benzimidazole-pyrrolidine hybrids. For example:
Step 2: N-Alkylation with Phenacyl Bromide
The secondary amine in pyrrolidine undergoes alkylation with 2-bromoacetophenone in DMF at 80°C for 12 hours, using KCO as a base (Yield: 54%).
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 80 | 12 | 54 |
| NaH | THF | 60 | 8 | 48 |
| CsCO | Acetonitrile | 70 | 10 | 62 |
Catalytic One-Pot Strategies
Nanocatalyst-Mediated Tandem Reactions
Recent work by Sharma et al. demonstrated that ZnO nanoparticles (NPs) facilitate imine formation and cyclization in benzimidazole synthesis. Adapting this methodology:
Key advantages include solvent-free conditions and catalyst recyclability (5 cycles with <5% yield loss).
Cobalt Nanocomposite Catalysis
Wang et al. reported CoO@NC-800 as an effective catalyst for dehydrogenative coupling. Applied to this system:
Mechanistic studies suggest the catalyst facilitates both C-N bond formation and aromatization.
Solid-Phase Synthesis for Scalable Production
Resin-Bound Intermediate Strategy
Immobilizing the pyrrolidinone component on Wang resin enables stepwise assembly:
-
Load Fmoc-protected pyrrolidinone onto resin via ester linkage
-
Deprotect and couple with benzimidazole-carboxylic acid using HBTU/HOBt
-
Cleave with TFA/CHCl (1:1) to yield free amine
-
Acylate with phenacyl bromide
This method achieves 89% purity (HPLC) and scales to 100 g batches.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Combining microwave irradiation with ionic liquid solvents ([BMIM]BF) reduces reaction times from hours to minutes:
| Conventional Heating | Microwave |
|---|---|
| 12 h, 80°C, 54% yield | 15 min, 150 W, 72% yield |
Energy consumption decreases by 78% compared to thermal methods.
Biocatalytic Methods
Lipase B from Candida antarctica (CAL-B) catalyzes the final acylation step in aqueous buffer (pH 7.4):
This eliminates need for toxic alkylating agents.
Analytical Characterization and Quality Control
Critical spectroscopic data for validation:
-
H NMR (400 MHz, DMSO-d) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 5H, Ar-H), 4.12 (q, J=7.2 Hz, 2H), 3.78–3.55 (m, 4H, pyrrolidine-H)
-
HRMS (ESI+) : m/z calcd for CHNO 304.1449, found 304.1446
-
HPLC Purity : 99.2% (C18 column, 70:30 MeOH/HO)
Industrial-Scale Process Considerations
Cost Analysis for 1 kg Batch
| Component | Cost (USD) |
|---|---|
| o-Phenylenediamine | 420 |
| Phenacyl Bromide | 1,150 |
| ZnO-NP Catalyst | 280 |
| Total | 1,850 |
Catalyst recycling reduces per-batch cost by 34% after 5 cycles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzimidazole and pyrrolidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of the ethanone moiety produces alcohol derivatives.
Scientific Research Applications
Structural Overview
The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties, linked to a pyrrolidine ring that enhances its biological interactions. The phenylethanone component contributes to its reactivity and stability, making it a versatile building block in drug design.
Biological Activities
Research indicates that derivatives of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone exhibit significant biological activities, particularly:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and colorectal carcinoma. For instance, in vitro studies have shown these compounds can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
- Antimicrobial Properties : The benzimidazole derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity is often assessed using minimum inhibitory concentration (MIC) methods, revealing promising results against multiple pathogens.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer potential of benzimidazole derivatives found that certain compounds exhibited significant cytotoxicity against leukemia cell lines (K562, HL60). The IC50 values indicated effective concentrations for inducing cell death, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, several benzimidazole derivatives were tested against a range of bacterial and fungal strains. Compounds demonstrated notable antimicrobial effects with MIC values indicating potency comparable to standard antimicrobial agents.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Hydroxyethyl)-benzimidazole | Structure | Hydroxyl group enhancing solubility |
| 5-Methylbenzimidazole | Structure | Methyl substitution alters biological activity |
| 4-Amino-benzimidazole | Structure | Amino group provides different reactivity profiles |
The uniqueness of this compound lies in its specific combination of structural elements that may confer distinct pharmacological properties compared to simpler derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Table 2: Comparative Properties
Key Research Findings
- Flexibility vs.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3) increase electrophilicity, enhancing reactivity in nucleophilic environments. The target compound’s unsubstituted benzimidazole may favor π-π stacking interactions .
- Biological Performance : Chalcone derivatives (e.g., Compound 20a) exhibit superior anticancer activity due to extended conjugation, whereas the target compound’s pyrrolidine may optimize bioavailability .
Biological Activity
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a benzimidazole moiety linked to a pyrrolidine ring and a phenylethanone group, which contributes to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with a benzimidazole core exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BMT-1 | T-cells | 10.5 | Inhibits H+/K+-ATPases, leading to intracellular acidification and cell cycle arrest . |
| This compound | A549 | TBD | TBD |
The specific IC50 values for this compound remain to be established but are expected to be comparable to those of other benzimidazole derivatives.
Immunomodulatory Effects
Research has highlighted the immunomodulatory potential of benzimidazole derivatives. For instance, BMT-1 was shown to inhibit T-cell proliferation by targeting H+/K+-ATPases, resulting in altered intracellular pH levels that affect T-cell activation and proliferation . This suggests that similar mechanisms may be at play for this compound.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Benzimidazole derivatives often act as inhibitors of key enzymes involved in cellular processes. For example, inhibition of H+/K+-ATPases leads to changes in pH that can halt cell cycle progression in T-cells .
2. Antagonism of Receptors:
Compounds with a similar structure have been noted for their antagonistic effects on various receptors, including orexin receptors, which are implicated in sleep regulation and other physiological processes .
Study on Benzimidazole Derivatives
In a comprehensive review of benzimidazole derivatives published between 2012 and 2021, researchers compiled data on their pharmacological activities. The review underscored the versatility of these compounds in treating conditions ranging from cancer to inflammatory diseases .
Clinical Implications
The potential for this compound as an anticancer agent or immunomodulator is promising. Further clinical trials are necessary to establish its efficacy and safety profile.
Q & A
Q. What are the established synthetic routes for 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step condensation and cyclization reactions. A typical approach includes:
Formation of the benzimidazole core : Reacting 1H-benzimidazole with acetyl chloride under reflux (2–4 hours) in anhydrous conditions to form 1-(1H-benzimidazol-2-yl)ethanone (intermediate BB) .
Pyrrolidine integration : Coupling the benzimidazole intermediate with pyrrolidine derivatives using nucleophilic substitution or condensation. For example, hydrazine or substituted hydrazines can be used to introduce hydrazinyl groups .
Final ketone functionalization : Introducing the phenylethanone moiety via Friedel-Crafts acylation or Grignard reactions.
Q. Optimization Tips :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In vitro screening :
- Binding affinity studies : Molecular docking with targets like kinases or GPCRs to prioritize downstream testing .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX or ORTEP-III for structure refinement. Key parameters:
- Data interpretation : Compare experimental bond lengths (e.g., C=O: ~1.22 Å) with DFT-calculated values .
Example Table : Crystallographic Data from Related Compounds
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P1 | |
| C=O bond length | 1.22 Å | |
| π-π stacking distance | 3.4–3.8 Å |
Q. What strategies address contradictions in reported synthetic yields or biological activities?
Methodological Answer :
- Yield discrepancies :
- Biological variability :
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer :
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
